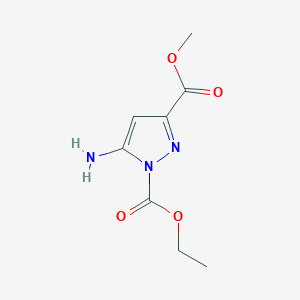
1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and efficiency. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-diabetic activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes .
Comparison with Similar Compounds
- 1-Methyl 3-ethyl 5-amino-1H-pyrazole-1,3-dicarboxylate
- 1-Phenyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate
- 1-Ethyl 3-methyl 5-hydroxy-1H-pyrazole-1,3-dicarboxylate
Uniqueness: 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and methyl groups, along with the amino group, enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
1246555-70-3 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(13)11-6(9)4-5(10-11)7(12)14-2/h4H,3,9H2,1-2H3 |
InChI Key |
BAWIWSHHOZWMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=CC(=N1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


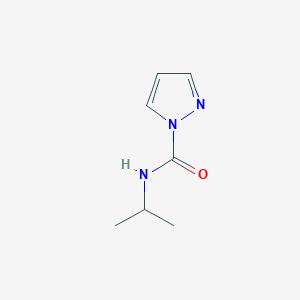
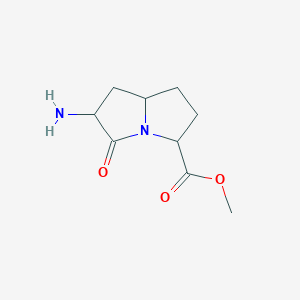
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
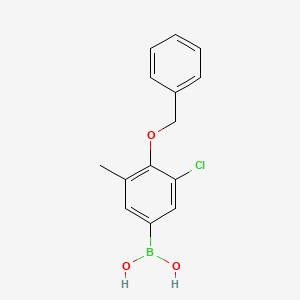
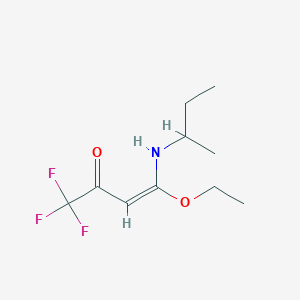
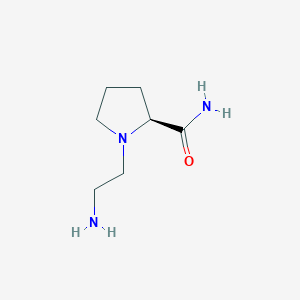
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)
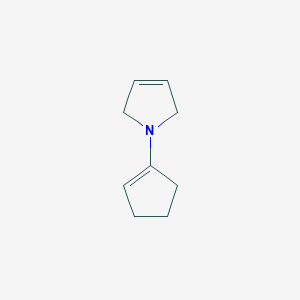
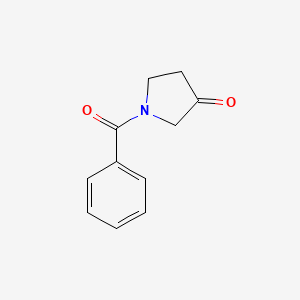
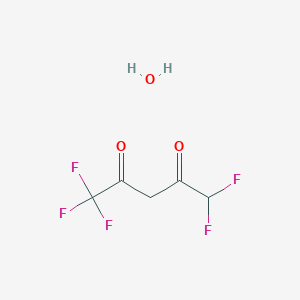
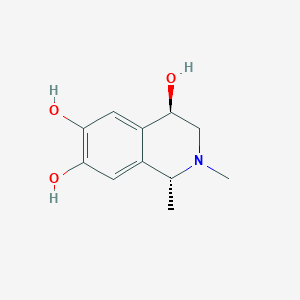
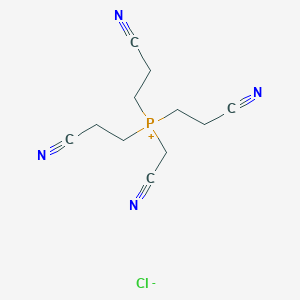
![[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B12854177.png)
